3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7
CAS No.: 1346604-28-1
Cat. No.: VC0124286
Molecular Formula: C7H10N2O2
Molecular Weight: 161.212
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346604-28-1 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 161.212 |
IUPAC Name | 3-amino-4-(1,1,2,2,3,3,3-heptadeuteriopropylamino)cyclobut-3-ene-1,2-dione |
Standard InChI | InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3/i1D3,2D2,3D2 |
Standard InChI Key | BNXSOTNBHPGHGZ-NCKGIQLSSA-N |
SMILES | CCCNC1=C(C(=O)C1=O)N |
Introduction
Chemical Structure and Properties
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 (CAS: 1346604-28-1) is characterized by a cyclobutene ring core with two carbonyl groups at positions 1 and 2, a primary amino group at position 3, and a propylamino group at position 4. The distinguishing feature of this compound is the presence of seven deuterium atoms replacing hydrogens, primarily in the propyl chain. Deuterium labeling creates an isotopic variant that maintains similar chemical properties while providing distinct spectroscopic advantages .
The compound's molecular formula is C₇H₃D₇N₂O₂, with a molecular weight of 161.21 g/mol. This represents an increase of approximately 7 atomic mass units compared to its non-deuterated analog (C₇H₁₀N₂O₂, MW: 154.17 g/mol), corresponding to the seven deuterium atoms that replace hydrogens .
Property | Value |
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CAS Number | 1346604-28-1 |
Molecular Formula | C₇H₃D₇N₂O₂ |
Molecular Weight | 161.21 g/mol |
SMILES | O=C1C(=C(NC(C(C([2H])([2H])[2H])([2H])[2H])([2H])[2H])N)C1=O |
Storage Condition | 2-8°C |
Physical State | Solid |
The cyclobutene-dione core of this molecule contributes to its unique reactivity profile. The presence of two adjacent carbonyl groups creates an electron-deficient system that can participate in various chemical transformations, while the amino groups provide sites for hydrogen bonding and nucleophilic reactions .
Applications in Scientific Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 serves as an essential tool in NMR spectroscopy studies. The deuterium atoms create distinct spectroscopic signatures that facilitate the tracking of molecular transformations. In NMR experiments, the deuterated compound provides significant advantages :
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Simplified spectra due to reduced signal overlap from hydrogen atoms
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Clear identification of transformation products in complex matrices
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Enhanced ability to monitor reaction kinetics and mechanisms
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Improved signal-to-noise ratios in specific experimental setups
The strategic placement of deuterium atoms in the propyl chain allows researchers to track changes in this portion of the molecule specifically, providing valuable insights into reaction pathways and molecular interactions .
Metabolic Studies and Pharmacokinetics
In pharmaceutical research, 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 enables detailed studies of drug metabolism and pharmacokinetics. The deuterium labeling allows scientists to distinguish between the administered compound and endogenous molecules, facilitating precise tracking of metabolic transformations .
Key applications include:
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Identification of metabolic pathways and metabolites
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Determination of drug half-life and clearance rates
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Investigation of drug-drug interactions
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Analysis of metabolite structures and biological activities
The deuterium labeling provides a stable isotopic marker that remains intact through various biological processes, allowing researchers to trace the compound's fate within complex biological systems .
Mass Spectrometry Applications
The deuterated nature of 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 makes it particularly valuable for mass spectrometry applications. The seven deuterium atoms create a distinctive mass shift that can be readily detected and quantified, enabling precise identification and quantification even in complex matrices .
In quantitative LC-MS/MS analysis, this compound can serve as:
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An internal standard for its non-deuterated analog
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A reference compound for method validation
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A tool for studying ion fragmentation patterns
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A standard for calibration curves in quantitative analyses
The predictable mass difference between the deuterated and non-deuterated versions allows for accurate quantification and identification, particularly in biological samples where matrix effects can complicate analysis .
Comparison with Non-Deuterated Analogs
The deuterated 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 differs from its non-deuterated counterpart (3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione, CAS: 282093-54-3) primarily in its isotopic composition. While the chemical reactivity remains broadly similar, several key differences affect their applications in research settings .
Property | Deuterated Compound | Non-Deuterated Analog |
---|---|---|
CAS Number | 1346604-28-1 | 282093-54-3 |
Molecular Formula | C₇H₃D₇N₂O₂ | C₇H₁₀N₂O₂ |
Molecular Weight | 161.21 g/mol | 154.17 g/mol |
NMR Properties | Distinct deuterium signals | Standard proton signals |
Mass Spectrometry | M+7 mass shift | Standard mass pattern |
Kinetic Isotope Effects | Present | Absent |
Primary Research Use | Tracer studies | Chemical reactions, biological testing |
The deuterium-hydrogen exchange can lead to kinetic isotope effects, where reaction rates differ between the deuterated and non-deuterated compounds. This property is sometimes exploited in mechanistic studies to elucidate reaction pathways and rate-determining steps .
Additionally, the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to increased stability in specific chemical environments. This property can be advantageous in studies where metabolic stability is a concern .
Size (g) | Availability | Approximate Price Range (2025) |
---|---|---|
0.010 | 10-20 days | €4,436.71 / ฿168,000.00 |
0.050 | By request | Variable |
Recommended storage conditions include:
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Temperature: 2-8°C (refrigerated)
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Protection from light and moisture
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Storage under inert atmosphere for extended periods
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Avoidance of repeated freeze-thaw cycles
For solution preparation, the compound should be dissolved in appropriate solvents based on the specific application. Stock solutions should be stored in separate aliquots to prevent degradation from repeated temperature cycling. When properly stored, the compound maintains its isotopic integrity and chemical purity for extended periods .
Structure-Activity Relationships and Related Compounds
3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 belongs to a broader family of cyclobutene-dione derivatives, many of which demonstrate interesting biological activities. While research specifically on the deuterated compound is limited, studies on related structures provide insights into potential applications and properties .
Related compounds include:
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3-Amino-4-(methylamino)cyclobut-3-ene-1,2-dione (CAS: 178324-32-8), which features a methyl group instead of propyl
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3-Amino-4-ethoxycyclobut-3-ene-1,2-dione (CAS: 29950-12-7), containing an ethoxy group instead of propylamino
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3-Amino-4-[(3-chloropropyl)amino]cyclobut-3-ene-1,2-dione (CAS: 91893-75-3), featuring a chlorinated propyl chain
Research on these analogs has revealed potential biological activities, including:
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Inhibition of CXCR2 chemokine receptors (for hydrazine derivatives)
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Anti-parasitic activity (for disquaramides with tertiary amines)
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Enzyme inhibition properties (for sulfonamide derivatives)
These findings suggest potential research directions for 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 beyond its current applications as a research tool .
Analytical Characterization
The analytical characterization of 3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione-d7 typically involves multiple complementary techniques to confirm its structure, purity, and isotopic composition. These methods provide comprehensive verification of the compound's identity and quality .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information:
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¹H NMR reveals signals from the three remaining hydrogen atoms, typically showing patterns distinct from the non-deuterated analog
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²H (deuterium) NMR confirms the presence and positions of deuterium atoms
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¹³C NMR identifies carbon environments, with carbon-deuterium couplings creating characteristic splitting patterns
Infrared (IR) spectroscopy identifies key functional groups:
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Carbonyl stretching frequencies (~1750 cm⁻¹) for the cyclobutene-dione moiety
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N-H stretching bands for the amino groups
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C-D stretching bands (typically at lower frequencies than C-H bands)
Mass Spectrometry
Mass spectrometry confirms the molecular weight and fragmentation pattern:
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Molecular ion peak at m/z 161, corresponding to the expected molecular weight
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Characteristic isotopic distribution pattern reflecting the presence of seven deuterium atoms
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Fragmentation patterns that can be compared with the non-deuterated analog to confirm structure
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